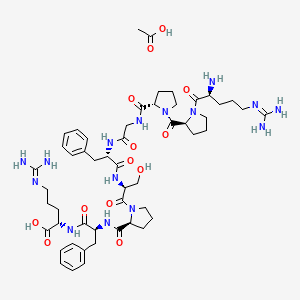
3-Cyanomethylazetidine tifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyanomethylazetidine trifluoroacetate (CMA-TFA) is a chemical compound with potential applications in the field of organic synthesis and medicinal chemistry . It is an azetidine derivative substituted with a cyano group.
Synthesis Analysis
The synthesis of azetidine derivatives, such as CMA-TFA, is an important yet underdeveloped research area . Azetidines have significant potential in peptidomimetic and nucleic acid chemistry . They also play a crucial role in various catalytic processes .Molecular Structure Analysis
The molecular formula of 3-Cyanomethylazetidine tifluoroacetate is C7H9F3N2O2 . Its molecular weight is 210.15Aplicaciones Científicas De Investigación
Multicomponent Coupling Reactions
3-Cyanomethylazetidine trifluoroacetate finds application in multicomponent coupling reactions, as illustrated by the work of Roy, Baviskar, and Biju (2015). They reported a transition-metal-free, three-component coupling involving N-substituted aziridines, arynes, and water promoted by trifluoroacetic acid (TFA). This reaction produced medicinally important N-aryl β-amino alcohol derivatives and, using azetidines, afforded N-aryl γ-amino alcohol derivatives, highlighting its potential in synthesizing complex organic molecules with significant pharmacological relevance Roy, Baviskar, & Biju, 2015.
Novel Oxidative Rearrangements
Creary and Losch (2008) explored the reactivity of 3-Aryl-3-hydroxy-1-methylazetidine-2-thiones with HCl in DMSO, leading to the synthesis of 3-methyl-5-aryloxazole-2-thiones. This work demonstrates the compound's utility in generating novel molecular structures through oxidative rearrangements, facilitated by trifluoroacetic anhydride/DMSO in dichloromethane, offering a pathway to new chemical entities with potential for further development Creary & Losch, 2008.
Sensory Applications
In 2017, Xue et al. synthesized two cyano-substituted vinylacridine derivatives that exhibited aggregation-induced emission properties. These compounds, when formed into gels, could effectively act as dual sensors for detecting aromatic amine and volatile acid vapors, showcasing an innovative application of cyano-substituted compounds in the development of sensitive and selective chemical sensors Xue et al., 2017.
Synthesis of Energetic Materials
Yan et al. (2021) utilized trifluoroacetic acid in synthesizing 3-nitro-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine (TFX), an energetic molecule with high thermal stability and insensitivity to mechanical stimulation. This application underscores the potential of trifluoroacetic acid derivatives in creating high-performance materials for specialized applications, such as explosives or propellants with enhanced safety profiles Yan et al., 2021.
Propiedades
IUPAC Name |
2-(azetidin-3-yl)acetonitrile;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.C2HF3O2/c6-2-1-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1,3-4H2;(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGFOKNNLZTYEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC#N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Pyridazin-3-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1473923.png)
![Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B1473924.png)

![4-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1473929.png)

![Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone 2,2,2-trifluoroacetate](/img/structure/B1473933.png)


![Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1473936.png)



![7-Fluoro-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B1473943.png)
